molecular formula C15H11ClF3NO2 B5703199 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No.: B5703199
M. Wt: 329.70 g/mol
InChI Key: PGQQJSYHWHVWSX-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQJSYHWHVWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different substituents on the aromatic ring.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can act as an activator of histone acetyltransferase (HAT) activity, altering chromatin acetylation and influencing gene expression. This mechanism is particularly relevant in the context of neuropsychiatric and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development .

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